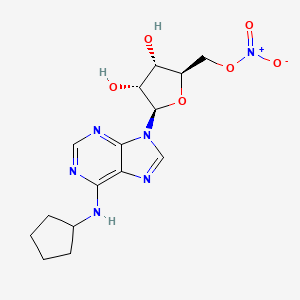
Sulfo-SANPAH
Vue d'ensemble
Description
Sulfo-SANPAH, également connu sous le nom de sulfosuccinimidyl-6-(4’-azido-2’-nitrophenylamino)hexanoate, est un agent de réticulation hétérobifunctionnel. Il contient un ester de N-hydroxysuccinimide réactif avec les amines et un azoture de nitrophényle photoactivable. Ce composé est largement utilisé dans la recherche biochimique pour sa capacité à former des liaisons amides stables avec les groupes amino primaires et à initier des réactions d'addition avec les doubles liaisons après exposition à la lumière UV .
Applications De Recherche Scientifique
Sulfo-SANPAH is extensively used in various scientific research fields:
Chemistry: Used as a crosslinker in the synthesis of complex molecules and polymers.
Biology: Employed in the study of cell-extracellular matrix interactions and protein-protein interactions.
Medicine: Utilized in drug delivery systems and the development of diagnostic assays.
Industry: Applied in the production of biomaterials and surface functionalization of polymers.
Mécanisme D'action
Target of Action
Sulfo-SANPAH primarily targets primary amino groups (-NH2) in proteins . It is often used in biological studies to crosslink proteins, particularly on the surface of cells .
Mode of Action
This compound contains an amine-reactive N-hydroxysuccinimide (NHS) ester and a photoactivatable nitrophenyl azide . The NHS ester reacts efficiently with primary amino groups in pH 7-9 buffers to form stable amide bonds . When exposed to UV light, the nitrophenyl azide forms a nitrene group that can initiate addition reactions with double bonds, insertion into C-H and N-H sites, or subsequent ring expansion to react with a nucleophile (e.g., primary amines) .
Pharmacokinetics
It is known that this compound is water-soluble , which can influence its absorption and distribution in biological systems
Result of Action
The crosslinking of proteins by this compound can have various molecular and cellular effects. For instance, it can alter protein conformation, disrupt protein-protein interactions, or change the localization of proteins within a cell . These changes can, in turn, affect cellular functions and behaviors.
Analyse Biochimique
Biochemical Properties
“Sulfo-sanpah” is known for its ability to form stable amide bonds with primary amino groups (-NH2) in pH 7-9 buffers . It interacts with enzymes, proteins, and other biomolecules, forming a stable covalent bond under appropriate chemical reaction conditions or light exposure . The unique chemical structure of “this compound” allows it to establish robust connections between different molecules or materials, expanding their application range .
Cellular Effects
“this compound” has significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been used to enhance fibroblast attachment on chitosan substrates . Moreover, it significantly improves the adhesion and proliferation ability of biomaterials to cells, thereby promoting tissue regeneration and repair .
Molecular Mechanism
The molecular mechanism of action of “this compound” involves the formation of a nitrene group when exposed to UV light . This nitrene group can initiate addition reactions with double bonds, insert into C-H and N-H sites, or undergo subsequent ring expansion to react with a nucleophile (e.g., primary amines) . This mechanism allows “this compound” to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of “this compound” change over time . It has been noted that the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies are significant . For instance, it has been used for the surface functionalization of Polyacrylamide (PAM) hydrogels .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Méthodes de production industrielle
Dans les environnements industriels, Sulfo-SANPAH est produit en utilisant des voies de synthèse similaires, mais à une plus grande échelle. Le processus implique l'utilisation de réacteurs automatisés et un contrôle précis des conditions réactionnelles pour garantir un rendement élevé et une pureté élevée. Le composé est ensuite purifié par cristallisation ou par des techniques de chromatographie .
Analyse Des Réactions Chimiques
Types de réactions
Sulfo-SANPAH subit plusieurs types de réactions chimiques :
Formation de liaisons amides : L'ester de N-hydroxysuccinimide réagit avec les groupes amino primaires pour former des liaisons amides stables.
Réactions d'addition : Après exposition à la lumière UV, l'azoture de nitrophényle forme un groupe nitrène qui peut initier des réactions d'addition avec les doubles liaisons.
Réactions d'insertion : Le groupe nitrène peut également s'insérer dans les sites C-H et N-H.
Réactifs et conditions courants
Lumière UV : La photolyse optimale se produit à 320-350 nm.
Principaux produits
Liaisons amides : Formées à partir de la réaction avec les groupes amino primaires.
Produits d'addition de nitrène : Formés à partir des réactions d'addition initiées par le groupe nitrène.
Applications de la recherche scientifique
This compound est largement utilisé dans divers domaines de la recherche scientifique :
Chimie : Utilisé comme agent de réticulation dans la synthèse de molécules complexes et de polymères.
Biologie : Employé dans l'étude des interactions cellule-matrice extracellulaire et des interactions protéine-protéine.
Médecine : Utilisé dans les systèmes d'administration de médicaments et le développement de tests diagnostiques.
Industrie : Appliqué dans la production de biomatériaux et la fonctionnalisation de surface des polymères.
Mécanisme d'action
This compound exerce ses effets par les mécanismes suivants :
Ester de N-hydroxysuccinimide réactif avec les amines : Réagit avec les groupes amino primaires pour former des liaisons amides stables.
Azoture de nitrophényle photoactivable : Forme un groupe nitrène après exposition à la lumière UV, qui peut initier des réactions d'addition avec les doubles liaisons ou s'insérer dans les sites C-H et N-H.
Comparaison Avec Des Composés Similaires
Composés similaires
ANB-NOS (N-5-azido-2-nitrobenzoyloxysuccinimide) : Un autre agent de réticulation hétérobifunctionnel avec une réactivité similaire mais une longueur de bras espaceur et des propriétés de solubilité différentes.
Hydroxy-Polyacrylamide (Hydroxy-PAM) : Suggérée comme alternative à Sulfo-SANPAH pour la fonctionnalisation de surface des hydrogels.
Unicité
This compound est unique en raison de sa solubilité dans l'eau et de la présence de groupes chargés, ce qui le rend particulièrement utile pour la réticulation des protéines de surface cellulaire . Sa capacité à former des liaisons amides stables et à initier des réactions d'addition après exposition aux UV le distingue également des autres agents de réticulation .
Propriétés
IUPAC Name |
1-[6-(4-azido-2-nitroanilino)hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O9S/c17-20-19-10-5-6-11(12(8-10)22(26)27)18-7-3-1-2-4-15(24)31-21-14(23)9-13(16(21)25)32(28,29)30/h5-6,8,13,18H,1-4,7,9H2,(H,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNUQQDXHCUWSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCCNC2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-])S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20907709 | |
| Record name | 1-{[6-(4-Azido-2-nitroanilino)hexanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20907709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102568-43-4 | |
| Record name | Sulfosuccinimidyl 6-((4-azido-2-nitrophenyl)amino)hexanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102568434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-{[6-(4-Azido-2-nitroanilino)hexanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20907709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(4-Chlorophenyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1682447.png)










